Tridolgosir hydrochloride

Beschreibung

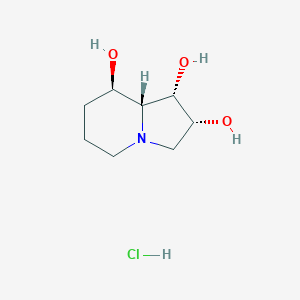

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c10-5-2-1-3-9-4-6(11)8(12)7(5)9;/h5-8,10-12H,1-4H2;1H/t5-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRVFCZWYJVKCV-XNJRRJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C(C(CN2C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175722 | |

| Record name | Tridolgosir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214462-68-7 | |

| Record name | Tridolgosir hydrochloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214462687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridolgosir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIDOLGOSIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KR51ES9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Foundations of Tridolgosir Hydrochloride

Stereochemical Features and Conformational Analysis

Tridolgosir hydrochloride is a stereochemically complex molecule with a defined three-dimensional structure that is crucial for its biological function. Its systematic IUPAC name is (1S,2R,8R,8aR)-octahydroindolizine-1,2,8-triol hydrochloride. nih.gov The core of the molecule is an indolizidine ring system, which consists of a saturated six-membered ring fused to a saturated five-membered ring with a nitrogen atom at the bridgehead. drugbank.com

Table 1: Stereochemical and Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (1S,2R,8R,8aR)-octahydroindolizine-1,2,8-triol;hydrochloride nih.gov |

| Molecular Formula | C₈H₁₆ClNO₃ nih.gov |

| Molecular Weight | 209.67 g/mol nih.gov |

| InChIKey | LIRVFCZWYJVKCV-XNJRRJNCSA-N nih.gov |

| Stereochemistry | (1S,2R,8R,8aR) nih.gov |

| Core Structure | Indolizidine drugbank.com |

Target Enzyme Identification and Specificity Profiling

This compound is a potent inhibitor of specific mannosidase enzymes, which are critical for the processing of N-linked glycans on glycoproteins. nih.gov Its inhibitory activity is primarily directed towards two key enzymes: Golgi alpha-mannosidase II and lysosomal alpha-mannosidase.

Alpha-Mannosidase II (alphaMII) Inhibition

Tridolgosir is a well-documented inhibitor of Golgi alpha-mannosidase II (αMII). nih.govnih.govdrugbank.com This enzyme plays a crucial role in the N-linked glycosylation pathway, which occurs in the Golgi apparatus. Specifically, αMII is responsible for trimming mannose residues from high-mannose oligosaccharide precursors, a necessary step for the formation of complex and hybrid N-glycans. drugbank.com By inhibiting αMII, tridolgosir disrupts this maturation process, leading to an accumulation of hybrid-type glycans on the cell surface. nih.govdrugbank.com

Lysosomal Alpha-Mannosidase Inhibition

In addition to its effects on Golgi αMII, tridolgosir also inhibits lysosomal alpha-mannosidase. nih.gov This enzyme is involved in the catabolism of glycoproteins within the lysosome, where it breaks down oligosaccharide chains. Inhibition of lysosomal alpha-mannosidase by tridolgosir leads to a condition that biochemically mimics mannosidosis, a lysosomal storage disease characterized by the accumulation of mannose-rich oligosaccharides. nih.gov

Molecular Mechanism of Enzyme Inhibition

The inhibitory action of this compound is a result of its structural similarity to the natural substrate of mannosidase enzymes, allowing it to effectively compete for binding to the enzyme's active site.

Competitive Inhibition Kinetics

Tridolgosir acts as a competitive inhibitor of both alpha-mannosidase II and lysosomal alpha-mannosidase. nih.govdrugbank.com This means that tridolgosir and the natural mannose-containing substrate compete for the same binding site on the enzyme. The reversible nature of this inhibition has been noted. cfmot.de The effectiveness of tridolgosir as a competitive inhibitor is reflected in its ability to significantly reduce the enzyme's activity even at low concentrations.

Substrate Mimicry and Binding Interactions

The molecular structure of tridolgosir, particularly the arrangement of its hydroxyl groups on the indolizidine ring, closely mimics the structure of the mannosyl cation intermediate that is formed during the enzymatic hydrolysis of mannose residues. This structural resemblance allows tridolgosir to fit into the active site of the mannosidase enzyme. The protonated nitrogen atom in the indolizidine ring of tridolgosir is thought to play a key role in its high-affinity binding by interacting with negatively charged residues, such as aspartate, in the enzyme's active site. This strong interaction effectively blocks the natural substrate from binding and being processed, thus inhibiting the enzyme.

Consequences of Glycosidase Inhibition on N-Linked Glycoprotein (B1211001) Processing

The enzymatic blockade induced by this compound has profound consequences for the processing of N-linked glycoproteins, leading to distinct changes in their glycan moieties and affecting the pathways responsible for their transport and degradation.

Alterations in Glycan Structure and Expression (e.g., hybrid-type carbohydrates)

The inhibition of Golgi α-mannosidase II by this compound directly obstructs the conversion of high-mannose and hybrid N-glycans into complex-type glycans. biorxiv.orgnih.gov Normally, Golgi α-mannosidase II is responsible for trimming mannose residues from the GlcNAcMan5GlcNAc2 intermediate, a crucial step for the subsequent action of other glycosyltransferases that build the antennae of complex N-glycans. researchgate.netoup.com By blocking this enzymatic step, this compound causes an accumulation of glycoproteins bearing incompletely processed, "hybrid-type" oligosaccharides on the cell surface. drugbank.comnih.gov

These hybrid-type glycans are characterized by a core structure that contains features of both high-mannose and complex glycans. wikipedia.org Typically, they possess a Man5GlcNAc2 core where the 3-arm has undergone processing similar to complex-type glycans, while the 6-arm retains high-mannose features. wikipedia.orgacs.org Research has shown that treatment with swainsonine (B1682842), the active component of this compound, leads to a significant increase in the proportion of these hybrid structures at the expense of complex-type glycans. biorxiv.org This alteration in the glycan profile of cell surface proteins can have significant biological repercussions, including modulating cell-cell recognition and signaling pathways. nih.gov

Table 1: Impact of this compound on N-Linked Glycan Processing

| Processing Stage | Enzyme | Normal Function | Effect of this compound | Resulting Glycan Structure |

| Golgi Apparatus | α-Mannosidase II | Trims mannose residues from the GlcNAcMan5GlcNAc2 intermediate. | Competitive inhibition of the enzyme. | Accumulation of hybrid-type N-glycans. |

| Cell Surface | - | Expression of complex-type N-glycans. | Increased expression of hybrid-type carbohydrates. | Altered cell surface glycan profile. |

Impact on Golgi and Lysosomal Pathways

The disruption of N-linked glycoprotein processing by this compound has significant ramifications for the Golgi apparatus and lysosomal pathways. The Golgi, as the central processing and sorting hub of the cell, is directly affected by the inhibition of one of its key resident enzymes. frontiersin.org While some studies suggest that this compound does not cause a discernible morphological change to the Golgi apparatus itself, its functional integrity is compromised. semanticscholar.org The accumulation of improperly processed glycoproteins within the Golgi can disrupt the normal flow of protein trafficking. researchgate.net

This disruption extends to the lysosomal pathway. Lysosomal enzymes are glycoproteins that undergo N-linked glycosylation and processing in the Golgi before being targeted to the lysosome. frontiersin.org Treatment with swainsonine has been shown to markedly alter the carbohydrate processing of lysosomal enzymes such as β-galactosidase and β-glucuronidase. nih.gov Although the translocation of these enzyme precursors from the Golgi to the lysosomes does not appear to be impaired, the abnormal glycan structures they carry are a direct consequence of Golgi α-mannosidase II inhibition. nih.gov This leads to a state that biochemically resembles a lysosomal storage disease, where partially processed glycoproteins and oligosaccharides accumulate. caymanchem.comnih.gov This accumulation can lead to cellular vacuolization. nih.gov Furthermore, dysfunction in the Golgi can lead to the missorting and secretion of lysosomal enzymes, further contributing to lysosomal dysfunction. frontiersin.org

Cellular and Preclinical Pharmacological Investigations of Tridolgosir Hydrochloride

In Vitro Cellular Activity and Mechanistic Studies

Effects on Cell Proliferation and Viability

Tridolgosir has been shown to inhibit cell viability in a dose-dependent manner. medchemexpress.com Specifically, it exhibits antiproliferative activity against various cancer cell lines. drugbank.commedchemexpress.com For instance, in vitro studies on C6 glioma cells revealed that swainsonine (B1682842) inhibited cell growth with an IC50 value of 0.05 µg/ml within 24 hours. Furthermore, it has demonstrated antiproliferative effects on U251 and LN444 glioma cells. medchemexpress.comtargetmol.cn Notably, while inhibiting cancer cell viability, it reportedly shows no cytotoxicity in normal brain cells. medchemexpress.com

Induction of Apoptosis and Cell Cycle Modulation (e.g., G2/M arrest, CyclinD1, CDK4, p16 regulation)

A key mechanism of Tridolgosir's anti-tumor activity is its ability to induce apoptosis and modulate the cell cycle. medchemexpress.comprobechem.comtargetmol.com The compound has been observed to induce cell cycle arrest at the G2/M phase. medchemexpress.comtargetmol.commed-life.cn This arrest is accompanied by an increase in the expression of cleaved-Caspase-3 and cleaved-Caspase-9, indicating the activation of the apoptotic pathway. medchemexpress.com

Further mechanistic studies have revealed that Tridolgosir influences the expression of key cell cycle regulatory proteins. It has been shown to decrease the protein levels of CyclinD1 and CDK4, while increasing the expression of the p16 protein. medchemexpress.commed-life.cnbiomart.cn This modulation of cell cycle regulators contributes to the observed G2/M arrest and subsequent apoptosis.

| Cell Line(s) | Effect | Key Molecular Changes |

| U251 and LN444 cells | Induces apoptosis and G2/M cell cycle arrest. medchemexpress.com | Decreased CyclinD1 and CDK4 expression, increased p16 expression. medchemexpress.combiomart.cn |

| C6 glioma cells | Inhibits cell growth. | Increases in S phase percentages. |

Impact on Cellular Migration and Invasion

In addition to its effects on proliferation and survival, Tridolgosir has been found to reduce the migration and invasion of cancer cells. medchemexpress.commed-life.cn Studies on glioma cells have demonstrated that treatment with the compound leads to a reduction in their migratory and invasive capabilities. medchemexpress.commed-life.cn This suggests a potential role for Tridolgosir in inhibiting metastasis. Furthermore, research indicates that Tridolgosir can inhibit the epithelial-mesenchymal transition (EMT) process in esophageal carcinoma cells by targeting Twist1.

Modulation of Glycoprotein-Lectin Interactions (e.g., Lectin-phytohemagglutinin (L-PHA) binding)

Tridolgosir is a potent and reversible inhibitor of α-mannosidase, specifically Golgi alpha-mannosidase II. drugbank.comnih.govmedchemexpress.com This enzyme is crucial for the processing of N-linked carbohydrates on newly synthesized glycoproteins. drugbank.comnih.gov By competitively inhibiting alpha-mannosidase II, Tridolgosir alters glycoprotein (B1211001) processing, leading to the formation of "hybrid type" carbohydrates on the cell surface. drugbank.comnih.gov This change in cell surface glycosylation reduces the binding of Lectin-phytohemagglutinin (L-PHA). drugbank.comnih.gov The expression of highly branched carbohydrate structures that bind to L-PHA is associated with a metastatic phenotype and increased aggressiveness in various tumor types. drugbank.comnih.gov Therefore, by inhibiting this interaction, Tridolgosir reduces the aggressive and metastatic potential of tumor cells. drugbank.comnih.gov

Preclinical In Vivo Studies in Animal Models (excluding human clinical data)

Anti-tumor and Anti-metastatic Efficacy in Murine Models

Preclinical studies in murine models have provided evidence for the anti-tumor and anti-metastatic efficacy of Tridolgosir. drugbank.commedchemexpress.com In a mouse model, the combined administration of swainsonine and cisplatin (B142131) demonstrated increased anti-tumor efficacy. medchemexpress.commedchemexpress.com This combination resulted in a significant reduction in ascites volume by 63.5% and a notable decrease in the percentage of cells in the G0/G1, S, and G2 phases of the cell cycle. medchemexpress.com These findings suggest that Tridolgosir can enhance the therapeutic effects of conventional chemotherapy agents.

| Animal Model | Intervention | Key Findings |

| C57BL/6 mice | Swainsonine and cisplatin | Significant reduction in ascites volume (63.5%); significant reduction in the percentage of cells in G0/G1, S, and G2 phases. medchemexpress.com |

Immunomodulatory Activities in Preclinical Settings

Tridolgosir hydrochloride, through its active moiety Swainsonine, exhibits significant immunomodulatory properties. drugbank.comdrugbank.comnih.gov Its mechanism is not based on direct cytotoxicity but rather on the modulation of cell-surface carbohydrates, which in turn influences immune cell recognition and function. drugbank.comnih.gov The primary mechanism involves the stimulation of the host's immune response. nih.gov

Preclinical observations indicate that Swainsonine's activity against tumors is partly attributable to the stimulation of macrophages. wikipedia.org Furthermore, its inhibition of Golgi alpha-mannosidase II alters the structure of glycoproteins on tumor cells. This alteration is believed to increase the activation of lymphocytes by cytokines and enhance the susceptibility of tumor cells to attack by lymphokine-activated killer (LAK) cells and natural killer (NK) cells. drugbank.comnih.gov This positions the compound as an immunological adjuvant, a substance that can enhance the immune response to an antigen. nih.gov

| Immunomodulatory Effect | Associated Cellular Mechanism | Key Immune Cells Involved |

|---|---|---|

| Enhanced Tumor Cell Recognition | Alteration of cell surface glycoproteins, leading to increased "hybrid type" carbohydrates. drugbank.comnih.gov | Lymphokine-Activated Killer (LAK) Cells, Natural Killer (NK) Cells |

| Immune Cell Stimulation | Stimulation of macrophage activity. wikipedia.org | Macrophages |

| Adjuvant Activity | Enhancement of the host's overall immune response. nih.govnih.gov | Lymphocytes, Macrophages |

Analysis of Glycosylation Profiles in Animal Tissues

The fundamental mechanism of this compound at the cellular level is the inhibition of specific enzymes involved in the N-linked glycosylation pathway. nih.gov Its active component, Swainsonine, is a potent competitive inhibitor of Golgi alpha-mannosidase II and lysosomal alpha-mannosidase. drugbank.com These enzymes are critical for the proper trimming and processing of oligosaccharide chains on newly synthesized glycoproteins as they transit through the Golgi apparatus. drugbank.com

Inhibition of alpha-mannosidase II disrupts the conversion of high-mannose oligosaccharides to complex-type N-glycans. drugbank.comnih.gov This leads to the accumulation of incompletely processed, atypical "hybrid type" glycoproteins and oligosaccharides. nih.govdrugbank.com Consequently, there is a reduction in the expression of highly branched, complex carbohydrate structures that are recognized by lectins such as L-PHA (Lectin-phytohemagglutinin). drugbank.com In animal models, particularly in cases of livestock poisoning from plants containing Swainsonine, this disruption of glycoprotein processing results in widespread intracellular vacuolization across most tissues, a condition morphologically similar to mannosidosis. nih.gov

| Target Enzyme | Effect of Inhibition | Resulting Glycosylation Profile | Observed Tissue-Level Effect |

|---|---|---|---|

| Golgi alpha-mannosidase II drugbank.com | Prevents trimming of N-linked carbohydrates, blocking the formation of complex glycans. drugbank.com | Accumulation of "hybrid type" glycoproteins and oligosaccharides. nih.govnih.gov | Widespread cellular vacuolation. nih.gov |

| Lysosomal alpha-mannosidase | Inhibits degradation of oligosaccharides within the lysosome. nih.gov | Reduced expression of L-PHA-binding carbohydrate structures. drugbank.com | Biochemical and morphological changes resembling mannosidosis. nih.gov |

Pharmacokinetic Properties in Preclinical Models

Detailed and quantitative pharmacokinetic data for this compound in preclinical models is not extensively available in the public domain. drugbank.com However, observations from toxicological studies in livestock and experimental administration in laboratory animals provide some general insights.

Absorption and Distribution Studies in Animal Systems

Evidence from veterinary medicine indicates that the active moiety, Swainsonine, is absorbed orally in livestock that consume plants containing the alkaloid, leading to a systemic condition known as locoism. nih.gov This implies that the compound can be absorbed from the gastrointestinal tract. In controlled preclinical experiments, the compound has been administered to mice via intraperitoneal injection, resulting in systemic anti-tumor effects, which confirms its distribution to various body compartments following administration. medchemexpress.com Specific studies quantifying the rate of absorption, bioavailability, or the volume of distribution in different animal species are not detailed in the reviewed literature. drugbank.com

| Parameter | Inferred Preclinical Findings | Basis of Inference |

|---|---|---|

| Oral Absorption | Compound is absorbed from the gastrointestinal tract. | Occurrence of systemic toxicity (locoism) in livestock after ingesting Swainsonine-containing plants. nih.gov |

| Systemic Distribution | Compound distributes systemically after parenteral administration. | Observed anti-tumor efficacy in mouse models following intraperitoneal injection. medchemexpress.com |

Metabolic Pathways and Metabolite Identification in Non-Human Organisms

Specific information regarding the metabolic pathways of this compound or its active moiety Swainsonine in animal models is limited. drugbank.com While the biosynthesis of Swainsonine in fungi has been studied, the metabolic fate and identification of specific metabolites following administration to non-human organisms have not been detailed in the available scientific literature. drugbank.comwikipedia.org

Excretion Routes and Clearance in Animal Models

Information concerning the primary routes of excretion (e.g., renal, fecal) and the rate of clearance of this compound from the body in preclinical animal models is not specified in the reviewed sources. drugbank.com

Advanced Research Methodologies and Applications

Synthetic Methodologies for Tridolgosir Hydrochloride and its Analogues

The chemical synthesis of this compound is intrinsically linked to the synthesis of its parent compound, (-)-swainsonine. The complexity of swainsonine's structure, with its four stereogenic centers, has made it a challenging and popular target for total synthesis, leading to a variety of innovative synthetic strategies. rjptonline.orgwikipedia.org

Total Synthesis Approaches

The total synthesis of (-)-swainsonine, and by extension this compound, has been approached from various starting materials, often employing chiral precursors to establish the desired stereochemistry. wikipedia.org A review of methodologies published between 2005 and 2020 highlights several key strategies. rjptonline.orgresearchgate.net

Other notable total synthesis strategies include:

A stereoselective synthesis based on an endo mode cyclization of a cobalt-complexed cis-3,4-epoxy-7-(p-toluenesulfonamido)-1-heptyne to construct the trans-2-ethynyl-3-hydroxypiperidine skeleton. acs.org

An asymmetric synthesis employing a chiral trans-oxazoline. researchgate.net

Table 1: Comparison of Selected Total Synthesis Approaches for Swainsonine (B1682842)

| Starting Material | Key Strategy/Reaction | Number of Steps | Overall Yield (%) | Reference |

|---|---|---|---|---|

| 2,3-O-isopropylidene-D-erythrose | Diastereoselective bis-cyclofunctionalization | 12 | 28 | nih.gov |

| L-Glutamic acid | Intramolecular cyclization of α-sulfinyl carbanion | 10 | 11.8 | rsc.org |

| trans-1,4-dichloro-2-butene | Masamune/Sharpless approach | 21 | 6.6 | researchgate.net |

| D-erythronolactone | Swern oxidation | Not specified | Not specified | researchgate.net |

| (Z)-7-azido-1-(trimethylsilyl)-3-hepten-1-yne | Endo mode cyclization with cobalt complex | Not specified | Not specified | acs.org |

Derivatization and Structural Modification Strategies

The development of swainsonine analogues is a key area of research aimed at improving its therapeutic profile, particularly its selectivity for Golgi α-mannosidase II over lysosomal α-mannosidase to reduce side effects. researchgate.netbeilstein-journals.org

One strategy involves the synthesis of 5-substituted swainsonine analogues. These have been created via a stereoselective Mannich reaction, leading to new mannosidase inhibitors. nih.gov Another approach has been the selective derivatization at the 6 or 7 position of the swainsonine molecule to produce analogues with potentially enhanced properties. google.com

Furthermore, diversity-oriented synthesis has been employed to create hexahydropyrroquinolines-2,3-diol (HHPQ), which are analogues of swainsonine. This involved a cycloaddition reaction followed by intramolecular cyclization and subsequent derivatization by coupling with amines or alcohols. researchgate.net The search for more potent and selective inhibitors has spurred the preparation of a large number of such analogues. nih.gov

Analytical and Bioanalytical Techniques for Detection and Quantification

Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and for measuring swainsonine levels in biological and environmental samples. A variety of chromatographic and spectroscopic techniques have been developed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of swainsonine. Due to the lack of a strong chromophore in the swainsonine molecule, detection can be challenging with standard UV detectors, although methods using low UV wavelengths (e.g., 205 nm) have been reported. nih.govlmaleidykla.lt To overcome this, HPLC is often coupled with more sensitive and specific detectors.

Several HPLC methods have been developed:

HPLC with Evaporative Light Scattering Detection (ELSD): An optimized and validated HPLC-ELSD method has been used for determining swainsonine in Chinese locoweeds. This method utilizes a hydrophilic interaction chromatography (HILIC) column with an isopropanol-ammonium acetate (B1210297) mobile phase. asianpubs.orgasianpubs.org

HPLC with Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for swainsonine quantification. acs.orgacs.orgnih.govresearchgate.net Reversed-phase HPLC coupled to atmospheric pressure chemical ionization tandem mass spectrometry (LC-MS/MS) has been developed to measure swainsonine in plant material. acs.orgacs.orgnih.gov HILIC coupled with tandem mass spectrometry has also been employed, offering good retention for the polar swainsonine molecule. lmaleidykla.ltlmaleidykla.lt

HPLC with UV Detection: A simple and sensitive HPLC-UV method has been validated for the determination of swainsonine in rat plasma. This method used a C18 column with an acetonitrile-potassium dihydrogen phosphate (B84403) mobile phase and demonstrated a lower limit of quantification of 10 ng/ml. thieme-connect.com

Table 2: Chromatographic Methods for Swainsonine Analysis

| Method | Column Type | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC-ELSD | Hydrophilic Interaction Chromatography (HILIC) | Isopropanol-2 mM ammonium (B1175870) acetate (52:48, v/v) | ELSD | Determination in locoweeds | asianpubs.org |

| LC-MS/MS | Reversed Phase | Not specified | APCI-MS/MS | Quantification in plant material | acs.orgacs.orgnih.gov |

| HILIC-MS/MS | Acquity UPLC BEH HILIC | Acetonitrile/water (90:10, v/v) with 10 mmol/L formic acid | MS/MS | Quantification in plants | lmaleidykla.lt |

| HPLC-UV | Diamonsil® C18 | Acetonitrile-potassium dihydrogen phosphate (25 mmol/l, pH=7.5) | UV | Determination in rat plasma | thieme-connect.com |

| HPLC-MS | C18 | 0.1% trifluoroacetic acid in water and acetonitrile | MS | Analysis in fermentation broth | nih.gov |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of this compound and its parent compound, swainsonine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of swainsonine has been systematically elucidated using a comprehensive suite of NMR techniques, including 1H, 13C, 1H-1H COSY, HMQC, HMBC, and NOESY spectra. nih.gov These studies have provided detailed information on the planar structure and relative configuration of the molecule. nih.gov The absolute configuration has also been determined using 1H NMR spectra of modified Mosher's products. nih.gov Detailed analysis of the complex coupled features in the 1H NMR spectrum provides a valuable reference for the characterization of its analogues. nih.gov

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography (LC-MS), is a powerful tool for the detection and quantification of swainsonine. acs.orgacs.orgnih.govresearchgate.net Under atmospheric pressure chemical ionization (APCI), swainsonine shows an intense protonated molecular ion (m/z 174). acs.org Tandem mass spectrometry (MS/MS) reveals a characteristic loss of a water molecule. acs.org A method for the analysis of swainsonine and its N-oxide as trimethylsilyl (B98337) derivatives by LC-MS has also been developed. nih.govacs.org

Enzyme Activity Assays for Inhibitor Potency

The biological activity of this compound and swainsonine is primarily due to their inhibition of α-mannosidase enzymes. nih.gov Enzyme activity assays are therefore essential for determining their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).

These assays typically involve incubating the enzyme (e.g., from rat liver or other sources) with a substrate that produces a detectable product (e.g., p-nitrophenol) in the presence and absence of the inhibitor. researchgate.netpnas.org The reduction in product formation is then measured to determine the extent of inhibition.

For example, an assay using tissue extracts from Apis mellifera (honey bee) larvae determined the IC50 of swainsonine for mannosidase activity to be approximately 162 nM. researchgate.net In another study, swainsonine was shown to be a potent inhibitor of lysosomal α-mannosidase. medchemexpress.com Such assays are crucial for screening new swainsonine analogues for improved potency and selectivity. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies and Lead Optimization

As a natural product, Swainsonine (the parent compound of this compound) has been the focus of extensive research to understand its biological activity and to develop analogs with improved potency and selectivity. nih.govacs.org The goal of these efforts is often to enhance its efficacy against target enzymes like Golgi α-mannosidase II while minimizing off-target effects, such as the inhibition of lysosomal α-mannosidases, which can lead to undesirable side effects. nih.govuga.edu

Structure-activity relationship (SAR) studies have revealed that the efficacy and selectivity of Tridolgosir and its analogs are highly dependent on specific stereochemical and structural features of the indolizidine ring system.

Stereochemistry: The precise three-dimensional arrangement of the hydroxyl groups and the stereochemistry at the ring junctions of the bicyclic system are paramount for inhibitory activity. Studies on synthetic epimers of Swainsonine demonstrated that only the 8a-epimer and the 8,8a-diepimer retained specific, competitive inhibitory activity against α-mannosidases. nih.govnih.gov In contrast, the 8-epimer, 1,8-diepimer, and 2,8a-diepimer showed no significant inhibitory effect, highlighting the strict conformational requirements of the enzyme's active site. nih.govnih.gov The C8 hydroxyl group, in particular, is crucial, as its replacement with an amino group leads to a dramatic loss of inhibitory function. researchgate.net

Bicyclic Core: The integrity of the indolizidine ring structure is essential. Open-chain analogs, such as 1,4-dideoxy-1,4-imino-D-mannitol, are significantly weaker inhibitors compared to the rigid, bicyclic Swainsonine. nih.govnih.gov This suggests that the constrained conformation of the bicyclic system is a key feature for mimicking the transition state of the mannose substrate within the enzyme's active site. nih.govuga.edu

Substituent Effects: The introduction of substituents at various positions on the indolizidine core has yielded critical insights. While adding substituents at the C6 or C7 positions generally results in a loss of activity, modifications at other sites have proven more fruitful. acs.org For instance, introducing an axial-oriented aromatic substituent at the C5 position can produce analogs with higher inhibitory activity than the parent compound. acs.org

| Structural Modification | Effect on Inhibitory Activity | Reference |

|---|---|---|

| Inversion of stereocenter (e.g., 8-epimer, 1,8-diepimer) | No appreciable effect or loss of activity | nih.govnih.gov |

| Ring-opening (open-chain analogs) | Weaker inhibition | nih.govnih.gov |

| Substitution at C6 or C7 | Loss of activity | acs.org |

| Axial aromatic substitution at C5 | Increased potency | acs.org |

| Replacement of C8-OH with C8-NH2 | Drastic decrease in activity | researchgate.net |

The primary challenge in optimizing Tridolgosir as a therapeutic lead is its co-inhibition of lysosomal α-mannosidase, which can mimic the genetic disorder α-mannosidosis. nih.govuga.edu Rational drug design, informed by SAR data and the crystal structure of Golgi α-mannosidase II, aims to create analogs with high selectivity for the Golgi enzyme over its lysosomal counterpart. nih.gov

A successful example of this approach is the synthesis of (5S)-5-[4-(halo)benzyl]swainsonines. nih.gov These compounds were designed to introduce a bulky substituent that could create specific interactions within the active site of Golgi α-mannosidase II. This rational modification resulted in nanomolar inhibitors of the target enzyme with selectivity indices of 205- to 870-fold over the lysosomal α-mannosidase, a significant improvement over the parent compound. nih.gov Such studies demonstrate a clear path toward developing second-generation inhibitors with more desirable pharmacological profiles by exploiting structural differences between the target and off-target enzymes.

Identification of Key Structural Features for Efficacy and Selectivity

This compound as a Glycosylation Research Probe

The ability of this compound to specifically and reversibly block a key step in N-glycan maturation makes it an indispensable chemical tool for glycobiology research. nih.govcaymanchem.com By preventing the formation of complex-type glycans and causing the accumulation of hybrid-type structures, it allows researchers to probe the specific functions of different glycan classes on glycoproteins. nih.govresearchgate.netpnas.org

This compound is widely used to investigate how the glycosylation status of a specific protein affects its function. By treating cells with the inhibitor, researchers can produce a version of a glycoprotein (B1211001) that lacks its mature, complex N-glycans and then compare its activity to the normally glycosylated version.

For example, this approach was used to study steroidogenesis in bovine luteal cells. nih.gov Treatment with Swainsonine was found to suppress the effects of luteinizing hormone (LH), including progesterone (B1679170) production. This suggests that the N-glycans on the LH receptor are critical for its proper signaling activity and that the altered, hybrid-type glycans produced in the presence of the inhibitor are insufficient to support full receptor function. nih.gov Similarly, it has been used to demonstrate that the processing of N-glycans is essential for the function of various cell surface receptors and adhesion molecules. scirp.org

Beyond the function of individual proteins, this compound is applied to understand complex cellular processes where glycans are known to play a pivotal role.

Tumor Metastasis: Aberrant glycosylation is a hallmark of cancer, and complex N-glycans are often implicated in metastasis. biologists.com Seminal studies using B16-F10 murine melanoma cells showed that treatment with Swainsonine dramatically inhibited their ability to colonize the lungs following intravenous injection. pnas.org This finding provided direct evidence that specific complex glycan structures are required for the metastatic process, likely by mediating cell-cell recognition and adhesion within the target organ. pnas.org Subsequent research has shown it can also repress the migration and invasion of glioma cells. nih.gov

Cell Adhesion: The role of N-glycans in cell adhesion has been probed using Tridolgosir. In one study, treating breast cancer cells with Swainsonine led to a significant decrease in their adhesion to fibronectin, a major component of the extracellular matrix. researchgate.net This indicates that the complex N-glycans on cell adhesion receptors, such as integrins, are necessary for their adhesive function.

Immune Cell Signaling: Glycans are critical for regulating immune responses. Tridolgosir has been used as a probe to dissect signaling pathways in immune cells. In a study on dendritic cells (DCs), treatment with Swainsonine helped reveal that TNF-α-induced p38-MAPK signaling is dependent on hybrid-type N-glycans. aai.org Inhibiting the pathway at this stage altered the downstream response, demonstrating how different glycan structures can fine-tune cellular signaling outcomes. aai.org

| Cellular Process Investigated | Model System | Key Finding with Tridolgosir (Swainsonine) | Reference |

|---|---|---|---|

| Tumor Metastasis | B16-F10 Murine Melanoma Cells | Inhibited pulmonary colonization, implicating complex N-glycans in the process. | pnas.org |

| Cell Adhesion | MDA-MB-231 & MDA-MB-468 Breast Cancer Cells | Decreased cell adhesion to fibronectin, suggesting a role for complex N-glycans on integrins. | researchgate.net |

| Cell Signaling | Murine Bone Marrow-Derived Dendritic Cells | Revealed that TNF-α-induced p38-MAPK activation requires hybrid-type N-glycans. | aai.org |

| Hormone Receptor Function | Bovine Luteal Cells | Attenuated Luteinizing Hormone (LH) receptor activity and progesterone production. | nih.gov |

Broader Biological Implications and Future Research Directions

Understanding Glycosylation Disorders and Therapeutic Modalities

The study of Tridolgosir hydrochloride and related compounds has significantly advanced our comprehension of disorders stemming from dysfunctional glycosylation. By observing the pathological outcomes of enzyme inhibition by these molecules, researchers gain crucial insights into the normal physiological roles of these enzymes and the consequences of their impairment.

Animal Models of Glycosidase-Related Conditions (e.g., locoism in livestock)

A key real-world model for the effects of Tridolgosir (swainsonine) is the neurological condition known as "locoism" in livestock. nih.gov This disease occurs when animals ingest plants containing swainsonine (B1682842), such as certain species of Astragalus, Oxytropis, and Swainsona. nih.govnih.gov The consumption of this alkaloid leads to a condition that mirrors a lysosomal storage disease. glpbio.com Swainsonine is a potent inhibitor of α-mannosidase, an enzyme crucial for the processing of N-linked glycoproteins. glpbio.commedchemexpress.com Its inhibition leads to the accumulation of unprocessed mannose-containing oligosaccharides within lysosomes, causing cellular vacuolization and dysfunction, particularly in neurons. nih.govnih.gov The resulting clinical signs in affected animals include depression, staggering gait, and unpredictable behavior. nih.govglpbio.com This naturally occurring animal model provides an invaluable in-vivo system for studying the pathogenesis of lysosomal storage diseases and the systemic effects of α-mannosidase inhibition.

Mechanistic Insights into Lysosomal Storage Disorders

The mechanism of Tridolgosir-induced locoism provides a direct window into the pathology of human lysosomal storage disorders, such as mannosidosis. nih.gov These are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular damage and multi-systemic pathology. nih.gov

Tridolgosir's primary action is the competitive and reversible inhibition of lysosomal α-mannosidase and Golgi α-mannosidase II. drugbank.comglpbio.comnih.gov This enzymatic blockade disrupts the normal catabolism of glycoproteins, leading to the intralysosomal storage of mannose-rich oligosaccharides. glpbio.com This process of substrate accumulation is a hallmark of lysosomal storage disorders.

The study of similar compounds, known as imino sugars, further broadens our understanding. For instance, Miglustat (N-butyldeoxynojirimycin), an inhibitor of glucosylceramide synthase, is used to treat Gaucher disease and Niemann-Pick disease type C. drugbank.comwikipedia.org It works through a "substrate reduction therapy" approach, decreasing the rate of glycosphingolipid synthesis to match the impaired catabolic capacity of the deficient enzyme. drugbank.comrxlist.com Another example is Duvoglustat (AT2220), a pharmacological chaperone that binds to and stabilizes mutant forms of the enzyme acid α-glucosidase (GAA), which is deficient in Pompe disease. drugbank.comnih.govplos.org This stabilization facilitates the proper trafficking and function of the enzyme, helping to clear the accumulated glycogen (B147801) in lysosomes. nih.govinvivochem.com

These examples, alongside Tridolgosir, highlight different therapeutic strategies for lysosomal storage disorders—direct enzyme inhibition, substrate reduction, and pharmacological chaperoning—all of which provide deep mechanistic insights into the complex world of glycosylation and lysosomal function.

| Compound | Mechanism of Action | Associated Disorder (Model or Therapeutic Target) |

| Tridolgosir (Swainsonine) | Inhibitor of α-mannosidase glpbio.commedchemexpress.com | Locoism (animal model for mannosidosis) nih.govglpbio.com |

| Miglustat (N-butyldeoxynojirimycin) | Inhibitor of glucosylceramide synthase drugbank.comrxlist.com | Gaucher disease, Niemann-Pick type C disease drugbank.comwikipedia.org |

| Duvoglustat (AT2220) | Pharmacological chaperone for acid α-glucosidase drugbank.cominvivochem.com | Pompe disease nih.govplos.org |

Role in Modulating Cellular Signaling Pathways Beyond Glycosylation

The influence of this compound extends beyond its direct impact on glycoprotein (B1211001) processing, affecting fundamental cellular signaling pathways that govern cell fate and proliferation.

Interplay with Apoptotic Pathways (e.g., Caspase activation)

Research has demonstrated that Tridolgosir (swainsonine) can induce apoptosis, or programmed cell death. medchemexpress.commedchemexpress.com Studies have shown that treatment with swainsonine leads to an increase in the expression of cleaved-Caspase-3 and cleaved-Caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively. medchemexpress.com This suggests that Tridolgosir can trigger the intrinsic apoptotic pathway.

The broader class of imino sugars also shows significant interplay with apoptotic signaling. For example, N-butyldeoxynojirimycin (the parent compound of Miglustat) has been investigated for its role in preventing apoptotic cell death in neurons in a mouse model of Sandhoff disease, another lysosomal storage disorder. pnas.org Furthermore, inhibition of glucosylceramide synthase by related compounds can potentiate ceramide-induced apoptosis, as ceramide is a pro-apoptotic lipid whose glycosylation is blocked. scispace.com This highlights a complex relationship between glycosphingolipid metabolism and the regulation of cell death.

Influence on Cell Cycle Regulatory Proteins

Tridolgosir (swainsonine) has been shown to induce cell cycle arrest at the G2/M phase. medchemexpress.commedchemexpress.commedchemexpress.eu This is accompanied by a decrease in the expression of key cell cycle regulatory proteins such as Cyclin D1 and CDK4. medchemexpress.com

Similarly, other inhibitors of glycosylation pathways have demonstrated effects on cell cycle progression. N-butyldeoxynojirimycin (Miglustat) has been shown to cause cell cycle arrest in colon cancer cells. mdpi.com The inhibition of glucosidases I and II by this compound can affect cell cycle progression. scbt.comasm.org The synthesis of glucosylceramide is a crucial event, and its inhibition can regulate cellular levels of ceramide, a molecule known to play a role in cell cycle arrest. capes.gov.br These findings indicate that the integrity of glycosylation pathways is linked to the machinery that controls cell division, and their disruption can halt cellular proliferation.

| Pathway | Effect of Tridolgosir (Swainsonine) | Key Molecular Players |

| Apoptosis | Induction of apoptosis medchemexpress.com | Cleaved-Caspase-3, Cleaved-Caspase-9 medchemexpress.com |

| Cell Cycle | Arrest at G2/M phase medchemexpress.commedchemexpress.eu | Cyclin D1, CDK4 medchemexpress.com |

Strategic Positioning in Drug Discovery Research for Enzyme Inhibitors

This compound and its parent compound, swainsonine, hold a strategic position in the field of drug discovery, particularly in the search for potent and specific enzyme inhibitors. As a natural product, swainsonine serves as a valuable lead compound and a research tool. Its ability to potently inhibit α-mannosidases has made it an instrumental probe for elucidating the roles of these enzymes in various biological processes, from viral replication to cancer metastasis. drugbank.comdrugbank.com

The study of Tridolgosir highlights several key aspects relevant to modern drug discovery:

Target Specificity: As a competitive inhibitor of α-mannosidase II, Tridolgosir demonstrates how small molecules can achieve specificity for a particular enzyme within a large family of related proteins. drugbank.com

Lead Compound for Synthesis: The indolizidine alkaloid structure of swainsonine has inspired the synthesis of numerous analogues. drugbank.com Researchers aim to modify the core structure to enhance potency, improve selectivity, and reduce toxicity, thereby creating more viable therapeutic candidates.

Understanding Disease Mechanisms: By inhibiting a specific enzymatic step, compounds like Tridolgosir allow researchers to create cellular and animal models of human diseases, such as the aforementioned lysosomal storage disorders. nih.gov These models are crucial for testing novel therapeutic hypotheses and for screening new drug candidates.

Exploring Polypharmacology: The observation that Tridolgosir affects not only glycosylation but also apoptosis and the cell cycle suggests a complex interplay of cellular pathways. medchemexpress.com This positions it as a tool to explore the concept of polypharmacology, where a single agent may be designed to hit multiple targets for a synergistic therapeutic effect, particularly in complex diseases like cancer.

Development of Next-Generation Glycosidase Inhibitors

The unique structure and potent inhibitory activity of swainsonine have established it as a critical lead compound in the design and synthesis of new, more selective, and effective glycosidase inhibitors. researchgate.netnih.gov Research in this area focuses on modifying the swainsonine scaffold to enhance its therapeutic properties while potentially reducing off-target effects.

Scientists have synthesized a variety of swainsonine analogs to investigate structure-activity relationships. researchgate.net For instance, the synthesis of 3-benzyloxymethyl analogs of swainsonine was undertaken to potentially avoid the co-inhibition of lysosomal mannosidases, a characteristic of the parent compound. capes.gov.br This highlights a key direction in next-generation inhibitor development: improving selectivity for specific mannosidase enzymes.

Further illustrating this trend, enantiomeric C-6 fluorinated derivatives of swainsonine have been designed and synthesized. These modifications aim to create highly selective and potent inhibitors of α-mannosidase and α-L-rhamnosidase. The rationale behind such modifications often lies in altering the electronic and steric properties of the molecule to achieve better interaction with the target enzyme's active site. The development of these analogs is a testament to the ongoing efforts to refine the therapeutic potential of the swainsonine core structure.

The utility of swainsonine as a template extends to the creation of other polyhydroxylated indolizidine and quinolizidine (B1214090) alkaloids. nih.gov By using synthetic strategies that start from precursors like D-glucose-derived aziridine (B145994) carboxylate, researchers can generate a diverse library of iminosugars for screening as glycosidase inhibitors. nih.gov This approach allows for the exploration of a wider chemical space around the fundamental swainsonine structure, increasing the probability of discovering compounds with improved pharmacological profiles. The insights gained from these synthetic and biological evaluations are crucial for the rational design of future glycosidase inhibitors for various therapeutic applications. biorxiv.org

Potential for Combination Therapies in Preclinical Disease Models

The immunomodulatory and anti-metastatic properties of Tridolgosir's parent compound, swainsonine, make it a compelling candidate for combination therapies, particularly in oncology. nih.govacs.org Preclinical studies have demonstrated that swainsonine can enhance the efficacy of conventional chemotherapy and emerging immunotherapies.

One area of significant promise is the combination of swainsonine with cytotoxic agents. In a preclinical model of hepatocellular carcinoma, swainsonine was shown to potentiate the cytotoxic effect of paclitaxel. capes.gov.br The combination treatment resulted in a more significant suppression of tumor growth in xenograft models compared to either agent alone. capes.gov.br This synergistic effect is thought to be mediated, in part, by the inhibition of NF-κB activation, a pathway associated with chemoresistance. capes.gov.br

Similarly, swainsonine has been shown to reduce tolerance to 5-fluorouracil (B62378) (5-FU) in colorectal cancer cell lines. acs.org A low, non-cytotoxic dose of swainsonine was sufficient to increase the sensitivity of resistant cells to 5-FU. acs.org This suggests that swainsonine could be used to overcome acquired resistance to chemotherapy, a major challenge in cancer treatment.

The immunomodulatory effects of swainsonine also open the door for combinations with immunotherapy. Research has shown that the pharmacological inhibition of MAN2A1, the target of swainsonine, synergizes with anti-PD-L1 checkpoint inhibitors in melanoma and lung cancer models. researchgate.net Loss of MAN2A1 function in cancer cells increased their susceptibility to T-cell-mediated killing and enhanced the response to anti-PD-L1 treatment. researchgate.net

The following tables summarize key findings from preclinical combination studies involving swainsonine:

| Combination | Cancer Model | Key Findings | Reference |

| Swainsonine + Paclitaxel | Hepatocellular Carcinoma (MHCC97-H cells, nude mice xenografts) | Significant suppression of tumor growth compared to single agents. capes.gov.br | capes.gov.br |

| Swainsonine + 5-Fluorouracil | Colorectal Cancer (L0-1000 resistant cell line) | Reduced IC50 of 5-FU in resistant cells. acs.org | acs.org |

| Swainsonine + Cisplatin (B142131) | Mouse model | Increased anti-tumor efficacy. researchgate.net | researchgate.net |

| Swainsonine + Anti-PD-L1 | Melanoma and Lung Cancer (syngeneic mouse models) | Synergistic suppression of tumor growth. researchgate.net | researchgate.net |

These preclinical findings underscore the potential of this compound, through its active component swainsonine, as a valuable component of combination therapies. Future research will likely focus on optimizing these combinations and further elucidating the molecular mechanisms underpinning their synergistic effects in various disease models.

Q & A

Q. What is the molecular mechanism of Tridolgosir hydrochloride in inhibiting tumor metastasis?

this compound, a synthetic salt form of Swainsonine, inhibits Golgi α-mannosidase II, disrupting the post-translational glycosylation of glycoproteins. This impairment affects cell-cell adhesion and receptor signaling, thereby reducing tumor cell migration and metastasis. Researchers should validate this mechanism using in vitro assays (e.g., glycosylation inhibition in cancer cell lines via Western blot for high-mannose glycans) and in vivo metastasis models (e.g., murine xenografts). Immune stimulation is an additional pathway, potentially mediated via cytokine modulation (e.g., IL-2, IFN-γ) .

Q. What are the standard assays for quantifying this compound’s bioactivity?

- Enzymatic Inhibition Assays : Measure α-mannosidase II activity using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-mannopyranoside) in lysosomal fractions.

- Cell Adhesion Assays : Use Matrigel-coated transwell systems to quantify tumor cell invasion.

- Immunostimulatory Effects : ELISA-based quantification of cytokines (e.g., IL-2, TNF-α) in splenocyte co-cultures .

Q. How is this compound synthesized, and what are critical purification steps?

The synthesis involves multi-step organic reactions starting from malic acid or benzyl mannoside derivatives. Key steps include:

- Wittig Condensation : To generate olefin intermediates (e.g., allyltriphenylphosphonium bromide reaction).

- Cyclization : Reductive amination or Beckmann rearrangement to form the indolizidine core.

- Purification : Chromatographic separation (e.g., silica gel or HPLC) to resolve diastereomers (e.g., cis/trans oxazinolactams). Critical checkpoints include NMR and mass spectrometry for intermediate validation .

Advanced Research Questions

Q. How can researchers optimize Tridolgosir’s synthesis yield while minimizing diastereomer formation?

- Reagent Selection : Use chiral catalysts (e.g., Sharpless dihydroxylation with OsO₄/NMO) to enhance stereoselectivity.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for cyclization steps.

- Chromatographic Resolution : Employ reverse-phase HPLC with C18 columns and isocratic elution (e.g., acetonitrile/water) to separate diastereomers. Yield optimization may require iterative adjustment of reaction stoichiometry (e.g., NaBH₄ reduction steps) .

Q. How should contradictory data on Tridolgosir’s efficacy in immune-deficient vs. immune-competent models be analyzed?

Contradictions may arise from the compound’s dual mechanism (glycosylation inhibition vs. immune modulation). To resolve this:

- Model Stratification : Compare tumor regression in nude mice (T-cell deficient) vs. syngeneic models (immune-competent).

- Biomarker Profiling : Quantify intratumoral CD8+ T cells and PD-L1 expression post-treatment.

- Dose-Response Studies : Identify thresholds where immune effects dominate over direct anti-metastatic activity .

Q. What methodological frameworks are recommended for designing preclinical studies on Tridolgosir’s immunostimulatory effects?

- PICO Framework :

- Population : Immune-competent murine models with established tumors.

- Intervention : Oral Tridolgosir (dose range: 0.5–5 mg/kg).

- Comparison : Swainsonine (parent compound) and checkpoint inhibitors (e.g., anti-PD-1).

- Outcome : Tumor volume, survival, and immune cell infiltration (flow cytometry).

Methodological & Safety Considerations

Q. What analytical techniques are critical for validating Tridolgosir’s purity and stability?

- HPLC-UV/HRMS : For purity assessment (≥98% by area under the curve).

- Thermogravimetric Analysis (TGA) : Evaluate hygroscopicity and decomposition thresholds.

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

Q. What safety protocols are essential for handling this compound in lab settings?

- PPE : Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard).

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Waste Disposal : Collect organic residues in halogenated waste containers (per 29 CFR 1910.1200). Carcinogenicity precautions (e.g., locked storage) are advised due to structural analogs like pararosaniline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.